2-(3,4-Dimethylbenzoyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-Dimethylbenzoyl)pyridine often involves strategic functionalization of pyridine derivatives. For example, studies have detailed the synthesis of various pyridine-based compounds through reactions that include nitro displacement, catalytic hydrolysis, and cyclodehydration steps, indicating the complexity and versatility in synthesizing pyridine derivatives (Gilbile et al., 2017).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by X-ray diffraction and DFT quantum chemical calculations. Studies on compounds like 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have shown that these molecules can exhibit nearly planar configurations, highlighting the planarity and rigidity common in pyridine derivatives, which could be analogous to 2-(3,4-Dimethylbenzoyl)pyridine (Kucharska et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can be complex and varied. For instance, the creation of 3-(dimethylboryl)pyridine demonstrated unique steric effects in scrambling reactions, suggesting that pyridine derivatives can undergo a range of chemical transformations with significant implications for their reactivity and utility in organic synthesis (Wakabayashi et al., 2008).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The structure and intermolecular interactions, like hydrogen bonding and π-π stacking, significantly influence these properties, as seen in the analysis of compounds like ethyl 4,6-dimethyl-3-oxo-2-phenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridine monohydrate (Akhramez et al., 2016).
Chemical Properties Analysis
Pyridine derivatives exhibit a range of chemical properties, including reactivity towards various reagents, the ability to form complex structures, and participation in hydrogen bonding. These properties are crucial for their roles in catalysis, pharmaceuticals, and materials science. The synthesis and characterization of novel polyimides derived from pyridine-containing monomers illustrate the chemical versatility and potential applications of these compounds (Wang et al., 2006).
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from pyridine, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis of TFMP involves various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Medicinal Chemistry Research
- Field : Medicinal Chemistry Research .
- Application : Pyridine and its analogous forms are used as a source of clinically useful agents in medicinal chemistry research . This scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA .
- Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . A larger share of novel pyridine-based drug candidates is expected in the future .
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Pyridinium Salts
- Field : Organic Chemistry .
- Application : Pyridinium salts, which can be synthesized from pyridine, are used in a wide range of research topics . They are found in many natural products and bioactive pharmaceuticals .
- Methods : The synthesis of pyridinium salts involves various chemical reactions .
- Results : Pyridinium salts have played an intriguing role in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
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Pyridine-Based Drug Candidates
- Field : Medicinal Chemistry .
- Application : Pyridine-based molecules are used in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .
- Methods : Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
- Results : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . A larger share of novel pyridine-based drug candidates is expected in the future .
properties
IUPAC Name |
(3,4-dimethylphenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETHQVWMLWXEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642030 | |
Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylbenzoyl)pyridine | |
CAS RN |
102001-19-4 | |
Record name | (3,4-Dimethylphenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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